4'-Fluoro-4-trifluoromethoxybenzophenone
Description
Chemical Name: 4'-Fluoro-4-trifluoromethoxybenzophenone CAS Number: 87996-56-3 Molecular Formula: C₁₄H₈F₄O₂ Molecular Weight: 284.16 g/mol (calculated from atomic weights; original source erroneously lists 0 g/mol) Structural Features: The compound consists of two benzene rings connected by a ketone group. Substituents include a fluorine atom at the 4'-position and a trifluoromethoxy (-OCF₃) group at the 4-position (Figure 1).
Synthesis: While direct synthesis details are unavailable, analogous benzophenones (e.g., 4-chloro-4'-fluorobutyrophenone) are synthesized via Friedel-Crafts acylation using acyl chlorides and aryl substrates .
Applications: Benzophenones are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science.
Properties
CAS No. |
87996-56-3 |
|---|---|
Molecular Formula |
C14H8F4O2 |
Molecular Weight |
284.2 g/mol |
IUPAC Name |
(4-fluorophenyl)-[4-(trifluoromethoxy)phenyl]methanone |
InChI |
InChI=1S/C14H8F4O2/c15-11-5-1-9(2-6-11)13(19)10-3-7-12(8-4-10)20-14(16,17)18/h1-8H |
InChI Key |
IIOBPWBQFJNASE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)OC(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)OC(F)(F)F |
Other CAS No. |
87996-56-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Benzophenones
4-Chloro-4'-trifluoromethoxybenzophenone
- CAS: Not explicitly listed (referenced as a derivative in ).
- Molecular Formula : C₁₄H₈ClF₃O₂
- Key Differences : Replaces the 4'-fluoro substituent with chlorine. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter reactivity and lipophilicity.
- Applications: Likely used in similar contexts as halogenated benzophenones, such as photoinitiators or intermediates .
4-Fluoro-4'-methoxybenzophenone
- CAS: Not explicitly listed (referenced in ).
- Molecular Formula : C₁₄H₁₁FO₂
- Key Differences : The trifluoromethoxy group (-OCF₃) is replaced by a methoxy (-OCH₃) group. The -OCF₃ group enhances electron-withdrawing effects and metabolic stability compared to -OCH₃, making the parent compound more resistant to enzymatic degradation .
4'-Fluoro-2-mercapto-5-(trifluoromethyl)benzophenone
Pharmacologically Relevant Derivatives
4-Chloro-4'-fluorobutyrophenone
- CAS: Not explicitly listed (referenced in ).
- Molecular Formula : C₁₀H₁₀ClFO
- Key Differences: A butyrophenone backbone (four-carbon chain) instead of a benzophenone. This structural class includes antipsychotics like haloperidol. The parent compound’s benzophenone structure may offer greater rigidity, influencing receptor binding .
3',4'-Difluoro-5'-methoxy-3-methylbutyrophenone
- CAS: Not explicitly listed (referenced in ).
- Molecular Formula : C₁₃H₁₅F₂O₂
- Key Differences: Features multiple fluorine atoms and a methyl group, enhancing lipophilicity and bioavailability. The butyrophenone scaffold is common in CNS-targeting drugs .
Physicochemical and Functional Properties
Table 1: Comparative Data for Selected Benzophenones
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Electron Effects | Potential Applications |
|---|---|---|---|---|---|
| 4'-Fluoro-4-trifluoromethoxybenzophenone | C₁₄H₈F₄O₂ | 284.16 | -F (4'), -OCF₃ (4) | Strong electron-withdrawing | Drug intermediates, polymers |
| 4-Chloro-4'-trifluoromethoxybenzophenone | C₁₄H₈ClF₃O₂ | 296.66 | -Cl (4'), -OCF₃ (4) | Moderate electron-withdrawing | Photoinitiators |
| 4-Fluoro-4'-methoxybenzophenone | C₁₄H₁₁FO₂ | 234.24 | -F (4), -OCH₃ (4') | Mild electron-donating | Organic synthesis |
| 4-Chloro-4'-fluorobutyrophenone | C₁₀H₁₀ClFO | 200.64 | -Cl (4), -F (4') | Electron-withdrawing | Antipsychotic precursors |
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